molecular formula C25H41NO3 B8448965 2-(Octadecanoylamino)benzoic acid CAS No. 19165-27-6

2-(Octadecanoylamino)benzoic acid

Cat. No. B8448965
CAS RN: 19165-27-6
M. Wt: 403.6 g/mol
InChI Key: UTLRDVPRQCXIFE-UHFFFAOYSA-N
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Description

2-(Octadecanoylamino)benzoic acid is a useful research compound. Its molecular formula is C25H41NO3 and its molecular weight is 403.6 g/mol. The purity is usually 95%.
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properties

CAS RN

19165-27-6

Molecular Formula

C25H41NO3

Molecular Weight

403.6 g/mol

IUPAC Name

2-(octadecanoylamino)benzoic acid

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(27)26-23-20-18-17-19-22(23)25(28)29/h17-20H,2-16,21H2,1H3,(H,26,27)(H,28,29)

InChI Key

UTLRDVPRQCXIFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A sodium hydroxide solution (NaOH 0.14 g / water 2 ml) was added to a solution of ethyl 2-(octadecanoylamino)benzoate (1.00 g) in ethanol (10 ml). After being stirred for 4 hours at room temperature, the reaction mixture was concentrated. The residue, with ethyl acetate added thereto, was washed with diluted hydrochloric acid, water and saturated brine successively, dried over sodium sulfate anhydride, and concentrated. The residue was recrystallized from hexane-ethyl acetate mixed solution, thereby yielding 0.85 g of the aimed compound as colorless crystals.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(octadecanoylamino)benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Triethylamine (0.46 ml) was added to a suspension of stearic acid (853 mg) in methylene chloride (8.5 ml). Then, ethyl chlorocarbonate (0.32 ml) was dropwise added to the mixture while being cooled with ice. After being stirred for 1 hour at 0° C., the mixture, with a solution of anthranilic acid (411 mg) and triethylamine (0.42 ml) in methylene chloride (2 ml) dropwise added thereto, was stirred for 16 hours at 45° C. The reaction mixture was then diluted with chloroform, washed with water and saturated brine successively, dried over sodium sulfate anhydride, and concentrated. The residue was recrystallized from hexane-ethyl acetate mixed solution, thereby yielding 1.107 g of the aimed compound as colorless crystals. According to the comparison by using TLC and 1H-NMR, this product was identified as the aimed compound obtained by Example 1-1 (2).
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
853 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
411 mg
Type
reactant
Reaction Step Three
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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